molecular formula C15H15NO4S B2986422 N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034571-02-1

N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2986422
CAS No.: 2034571-02-1
M. Wt: 305.35
InChI Key: SUWROBFEDRQNAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a thiophene ring, a benzo[d][1,3]dioxole moiety, and a carboxamide group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative One common approach is the reaction of thiophene-3-carboxaldehyde with a suitable amine under reductive conditions to form the corresponding amine derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the thiophene ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the carboxamide group.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of thiophene-3-carboxylic acid derivatives.

  • Reduction: Production of N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxylate.

  • Substitution: Introduction of various functional groups to the thiophene ring.

Scientific Research Applications

This compound has shown promise in several scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammation.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide

  • N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzene-1,2-diol-5-carboxamide

  • N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzene-1,3-diol-5-carboxamide

Uniqueness: N-(3-hydroxy-3-(thiophen-3-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its specific structural features, which may confer unique biological and chemical properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies are essential to unlock its full potential and explore new avenues for its use.

Properties

IUPAC Name

N-(3-hydroxy-3-thiophen-3-ylpropyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c17-12(11-4-6-21-8-11)3-5-16-15(18)10-1-2-13-14(7-10)20-9-19-13/h1-2,4,6-8,12,17H,3,5,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWROBFEDRQNAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCC(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.